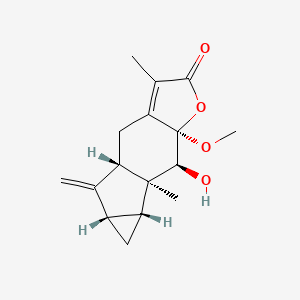
Chlorajapolide F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorajapolide F is a naturally occurring sesquiterpene isolated from the aerial parts of the plant Chloranthus japonicus . This compound has garnered attention due to its unique chemical structure and potential biological activities, including low cytotoxic activity against certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorajapolide F is primarily isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves extracting the aerial parts of Chloranthus japonicus using solvents like ethanol. The extract is then subjected to various chromatographic techniques to purify this compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is typically obtained through small-scale extraction from plant material, which limits its availability for extensive research and application .
Chemical Reactions Analysis
Types of Reactions: Chlorajapolide F can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Chlorajapolide F has several scientific research applications, including:
Chemistry: Used as a reference compound for studying sesquiterpenes and their derivatives.
Industry: Limited industrial applications due to its scarcity and the complexity of its extraction.
Mechanism of Action
The mechanism of action of Chlorajapolide F involves its interaction with cellular pathways that regulate cell growth and apoptosis. It has been shown to exhibit low cytotoxic activity against certain cancer cell lines, suggesting that it may interfere with cellular processes essential for cancer cell survival . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
- Chlorajapolide G
- Chlorajapolide H
- Chlorajapolide I
- Shizukanolide
- Chloranthalactone E
Comparison: Chlorajapolide F is unique among its analogs due to its specific chemical structure and biological activity profile. While other similar compounds like Chlorajapolide G, H, and I also exhibit biological activities, this compound’s low cytotoxic activity against specific cancer cell lines sets it apart .
Properties
Molecular Formula |
C16H20O4 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
(1S,7R,8S,9S,10R,12S)-8-hydroxy-7-methoxy-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]tridec-3-en-5-one |
InChI |
InChI=1S/C16H20O4/c1-7-9-5-12(9)15(3)10(7)6-11-8(2)13(17)20-16(11,19-4)14(15)18/h9-10,12,14,18H,1,5-6H2,2-4H3/t9-,10+,12-,14+,15-,16-/m1/s1 |
InChI Key |
NIDGSFJPVYDWLY-KKWMXKHBSA-N |
Isomeric SMILES |
CC1=C2C[C@H]3C(=C)[C@H]4C[C@H]4[C@@]3([C@@H]([C@@]2(OC1=O)OC)O)C |
Canonical SMILES |
CC1=C2CC3C(=C)C4CC4C3(C(C2(OC1=O)OC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


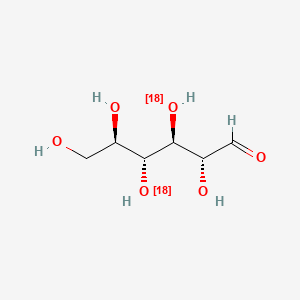
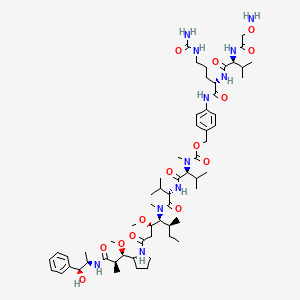
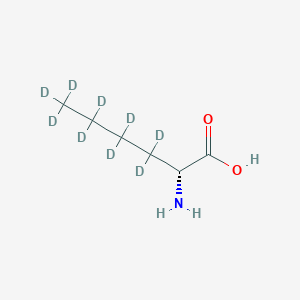
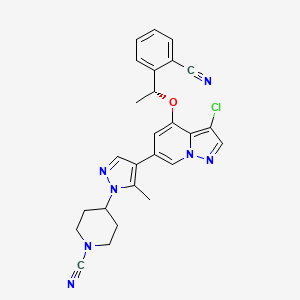
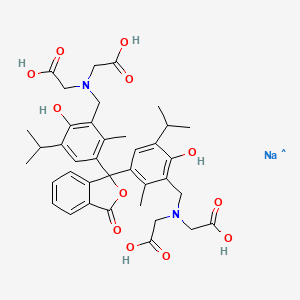
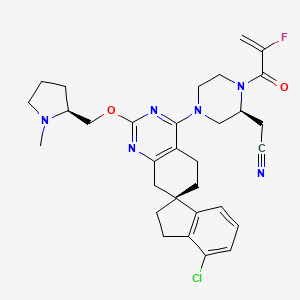
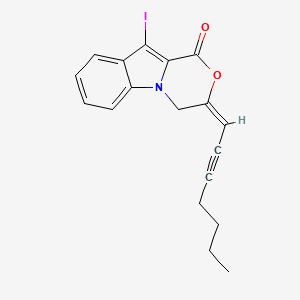
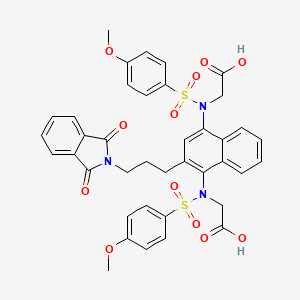
![5-((2,4-Dihydroxybenzylidene)amino)-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12406579.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate](/img/structure/B12406585.png)
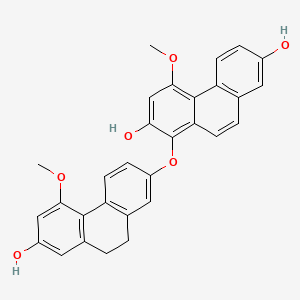
![benzyl N-[(2S)-3-cyclohexyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate](/img/structure/B12406594.png)
![(2R,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12406607.png)

